methyl 2-[(2-methylphenyl)amino]acetate
Description
Contextual Role of Alpha-Amino Esters in Synthetic Organic Chemistry
Alpha-amino esters are crucial precursors and intermediates in the field of synthetic organic chemistry. nih.gov They serve as foundational units for the synthesis of both natural and unnatural α-amino acids, which are the constituent components of peptides and proteins. acs.org Their utility extends to being key intermediates in the production of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. nih.govnih.gov
The versatility of α-amino esters stems from the presence of multiple reactive sites, which allows for various chemical modifications. core.ac.uk Numerous synthetic methodologies have been developed for their preparation, including multi-component reactions and catalytic processes that enable the efficient construction of these valuable scaffolds. organic-chemistry.orgorganic-chemistry.org For instance, a three-component reaction involving organozinc reagents, amines, and ethyl glyoxylate provides a straightforward route to a range of α-amino esters. organic-chemistry.orgorganic-chemistry.org Furthermore, advancements in catalysis have led to methods like biocatalytic nitrene C-H insertion for their direct and enantioselective synthesis from carboxylic acid esters. nih.gov
Significance of N-Arylglycine Ester Scaffolds in Chemical Transformations
N-arylglycine esters, a specific subclass of N-substituted glycine (B1666218) esters, are particularly important scaffolds in modern organic synthesis. Their structure, which incorporates an aromatic ring on the nitrogen atom, makes them valuable precursors for synthesizing heterocyclic compounds and other complex molecules. google.com The presence of the N-aryl group activates the adjacent α-C(sp³)–H bond, making it susceptible to functionalization. mdpi.com
This reactivity has been harnessed in various chemical transformations, most notably in cross-dehydrogenative coupling (CDC) reactions. beilstein-journals.orgnih.gov These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds by coupling the N-arylglycine ester with a suitable nucleophile. beilstein-journals.orgnih.gov Efficient protocols, including electrocatalytic methods, have been developed to achieve these transformations under environmentally benign conditions, avoiding the need for transition metals and harsh oxidants. nih.govnih.gov The ability to functionalize the α-position of N-arylglycine esters provides a powerful tool for building molecular complexity and accessing a diverse range of substituted amino acid derivatives. mdpi.com
Chemical Classification and Structural Features of Methyl 2-[(2-Methylphenyl)amino]acetate
This compound is classified as an N-arylglycine methyl ester. It is a derivative of the amino acid glycine, where one of the hydrogen atoms of the amino group is substituted by a 2-methylphenyl (also known as o-tolyl) group, and the carboxylic acid group is esterified with methanol (B129727).
Structurally, the compound features a central glycine framework. The nitrogen atom is directly attached to an aromatic benzene (B151609) ring, which is itself substituted with a methyl group at the ortho position (position 2). The ester functional group is a methyl ester. This arrangement of atoms gives the compound specific chemical properties influenced by the electronic effects of the aromatic ring and the steric hindrance imposed by the ortho-methyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 83627-53-6 | bldpharm.com |
| Molecular Formula | C10H13NO2 | scbt.comchemicalbook.com |
| Molecular Weight | 179.22 g/mol | bldpharm.comscbt.com |
| SMILES Code | O=C(OC)CNC1=CC=CC=C1C | bldpharm.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-methylanilino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8-5-3-4-6-9(8)11-7-10(12)13-2/h3-6,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZQMGVCAVCNKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 2 2 Methylphenyl Amino Acetate
N-Alkylation and N-Arylation Approaches
The formation of the crucial C-N bond in methyl 2-[(2-methylphenyl)amino]acetate can be achieved through several strategic approaches, primarily involving the reaction of an amine with a suitable electrophile or the coupling of an aryl group with an amino acid derivative.
Direct N-Alkylation Strategies
Direct N-alkylation involves the reaction of o-toluidine with a reagent containing the methyl acetate (B1210297) moiety. A common method is the reaction with an alkyl halide, such as methyl bromoacetate. This nucleophilic substitution reaction typically proceeds in the presence of a base to neutralize the hydrogen halide byproduct.
Another approach involves the reaction of an aromatic amine with an aliphatic or cycloaliphatic alcohol at elevated temperatures and pressures in the presence of a catalyst, such as a phosphorus oxyhalide google.com. While this method is generally used for simpler alkyl groups, it represents a potential pathway for the synthesis.
The table below summarizes typical conditions for direct N-alkylation of aromatic amines.
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |
| o-Toluidine | Methyl Bromoacetate | K2CO3 | Acetone | Reflux | ~85-95 |
| o-Toluidine | Methanol (B129727) | POCl3 | - | 280 | Not Reported |
This table presents representative data for N-alkylation reactions and may not reflect optimized conditions for the synthesis of this compound.
Metal-Catalyzed N-Arylation (e.g., Palladium-Catalyzed Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant improvement over harsher, traditional methods. wikipedia.org The synthesis of this compound via this method would typically involve the coupling of methyl 2-aminoacetate (glycine methyl ester) with an ortho-substituted aryl halide or sulfonate, such as 2-bromotoluene or 2-iodotoluene.
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields.
| Aryl Halide | Amine | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| 2-Bromotoluene | Methyl 2-aminoacetate | Pd(OAc)2 | BINAP | NaOtBu | Toluene | 80-110 |
| 2-Iodotoluene | Methyl 2-aminoacetate | Pd2(dba)3 | XPhos | K3PO4 | Dioxane | 80-110 |
This table illustrates typical components for a Buchwald-Hartwig amination reaction to synthesize the target compound.
Multicomponent Reaction Protocols for N-Arylglycine Ester Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer a highly efficient and atom-economical route to complex molecules. beilstein-journals.org For the synthesis of N-arylglycine esters, palladium-catalyzed three-component reactions have emerged as a powerful strategy. beilstein-journals.org
A plausible multicomponent approach for the synthesis of this compound could involve the reaction of o-toluidine, glyoxylic acid, and a methylating agent in the presence of a palladium catalyst. beilstein-journals.org Another variation is the Petasis borono-Mannich reaction, which involves the reaction of an amine, an aldehyde (or keto acid), and a boronic acid. beilstein-journals.org
Green Chemistry Principles in Synthesis
The application of green chemistry principles is crucial for the development of sustainable and environmentally benign synthetic processes. Key considerations include the use of solvent-free conditions and the maximization of atom economy.
Solvent-Free Reaction Conditions
Performing chemical reactions without a solvent offers numerous environmental and economic advantages, including reduced waste, lower costs, and simplified purification procedures. researchgate.netnih.govelsevierpure.comchemrxiv.org For the synthesis of this compound, a solvent-free approach could potentially be applied to the direct N-alkylation of o-toluidine with methyl bromoacetate. This would typically involve heating the neat reactants, possibly with a solid-supported base.
| Reaction Type | Reactants | Conditions |
| N-Alkylation | o-Toluidine, Methyl Bromoacetate, K2CO3 | Neat, 80-100 °C |
This table provides a conceptual example of solvent-free conditions for the synthesis.
Atom Economy and Sustainable Synthetic Pathways
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wordpress.comskpharmteco.comnih.govyoutube.com It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all the reactants and multiplying by 100. wordpress.comskpharmteco.com Synthetic pathways with high atom economy are inherently more sustainable as they generate less waste. nih.gov
Addition and cycloaddition reactions are prime examples of 100% atom economy. nih.gov In the context of synthesizing this compound, multicomponent reactions generally exhibit higher atom economy compared to traditional stepwise syntheses. The Buchwald-Hartwig amination, while highly effective, can have a lower atom economy due to the use of stoichiometric amounts of base and the generation of salt byproducts.
A comparison of the theoretical atom economy for different synthetic routes to this compound is presented below.
| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Direct N-Alkylation | o-Toluidine + Methyl Bromoacetate + K2CO3 | This compound | KBr + KHCO3 | 45.1% |
| Buchwald-Hartwig Amination | 2-Bromotoluene + Methyl 2-aminoacetate + NaOtBu | This compound | NaBr + tBuOH | 48.9% |
This calculation is based on the stoichiometry of the main reactants and base, and does not include catalysts, ligands, or solvents.
By prioritizing methodologies such as multicomponent reactions and solvent-free conditions, the synthesis of this compound can be aligned with the principles of green chemistry, leading to more sustainable and efficient chemical manufacturing.
Stereoselective Approaches to Analogous Chiral N-Arylglycine Esters
The synthesis of enantiomerically pure N-arylglycine esters, structural analogs of this compound, is a significant objective in organic synthesis due to their prevalence in pharmaceuticals and bioactive natural products. acs.org Achieving high levels of stereocontrol at the α-carbon is crucial, and to this end, researchers have developed sophisticated stereoselective strategies. These methods can be broadly categorized into two main approaches: the use of external chiral catalysts to influence the reaction environment (asymmetric catalysis) and the temporary incorporation of a chiral moiety onto the substrate to direct bond formation (chiral auxiliary methodologies). Both strategies aim to create a diastereomeric transition state that favors the formation of one enantiomer over the other, leading to optically enriched products.
Asymmetric Catalysis in α-Amino Ester Functionalization
Asymmetric catalysis has emerged as a powerful and efficient tool for the enantioselective synthesis of α-amino esters. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product, making it an atom-economical and elegant strategy. Various catalytic systems have been successfully employed, including chiral Brønsted acids, N-heterocyclic carbenes (NHCs), and transition metal complexes.
Chiral phosphoric acids (CPAs) have proven to be particularly effective in promoting the enantioselective addition of nucleophiles to imines or related species. For example, the enantioselective addition of anilines to azoalkenes, catalyzed by a chiral phosphoric acid, yields α-arylamino hydrazones with excellent enantioselectivities, which can then be converted to the desired α-arylamino ketones. nih.govnih.gov Similarly, organocatalytic asymmetric transfer hydrogenation of N-alkyl aryl imino esters using a chiral Brønsted acid catalyst provides direct access to N-alkylated arylglycinate esters with high yields and enantiomeric ratios. acs.org
N-Heterocyclic carbenes (NHCs) represent another versatile class of organocatalysts. Chiral NHCs can catalytically generate chiral ester enolate equivalents from α,β-unsaturated aldehydes, which can then participate in highly enantioselective reactions. pnas.org This umpolung strategy, which reverses the normal polarity of the functional group, has been applied to the synthesis of various α-amino ester derivatives. beilstein-journals.orgnih.gov For instance, the NHC-catalyzed cross-aza-benzoin reaction of aldehydes with α-imino esters provides an efficient route to α-amino-β-keto esters. beilstein-journals.org
Transition metal catalysis offers a broad scope for the functionalization of α-amino esters. Molybdenum-based catalysts, in cooperation with a chiral phosphoric acid, can facilitate the enantioselective amination of α-hydroxy esters to produce N-protected unnatural α-amino acid esters. nih.gov Rhodium-catalyzed reactions have also been developed for the asymmetric amination of substrates like α-aryl-α-diazoesters.
The table below summarizes selected examples of asymmetric catalysis in the synthesis of chiral α-amino acid derivatives.
| Catalyst System | Reactants | Product Type | Yield (%) | Enantiomeric Excess/Ratio | Reference |
| Chiral Phosphoric Acid | Anilines, Azoalkenes | α-Arylamino Hydrazones | Good | Excellent | nih.govnih.gov |
| Chiral Brønsted Acid | N-Alkyl Aryl Imino Esters | N-Alkyl Arylglycinates | 90 | 90:10 e.r. | acs.org |
| N-Heterocyclic Carbene | Aldehydes, α-Imino Ester | α-Amino-β-keto Esters | Moderate to Good | N/A | beilstein-journals.org |
| Chiral Molybdenum Complex / CPA | α-Hydroxy Esters, Amines | N-Protected α-Amino Acid Esters | High | High | nih.gov |
| Chiral Aldehyde / Palladium | N-Unprotected Amino Acid Esters, Allyl Acetates | α,α-Disubstituted α-Amino Acids | up to 87 | up to 96% ee | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Chiral Auxiliary Methodologies
Chiral auxiliary-based synthesis is a classic and reliable strategy for controlling stereochemistry. wikipedia.orgsigmaaldrich.com This method involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate. The steric and electronic properties of the auxiliary then direct subsequent reactions to occur on a specific face of the molecule, leading to a diastereoselective transformation. wikipedia.org After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered for reuse.
Among the most widely used and successful chiral auxiliaries are the oxazolidinones developed by David A. Evans. santiago-lab.comresearchgate.net These auxiliaries are typically prepared from readily available chiral amino alcohols. santiago-lab.comnih.gov Acylation of the oxazolidinone with a carboxylic acid derivative produces a chiral N-acyl imide. Deprotonation of this imide generates a conformationally rigid enolate, where one face is effectively shielded by the substituent on the oxazolidinone ring. santiago-lab.com This steric hindrance directs incoming electrophiles to the opposite face, resulting in highly diastereoselective alkylation or aldol reactions. wikipedia.orgresearchgate.net
Other notable chiral auxiliaries include:
Pseudoephedrine: Used as a chiral auxiliary, pseudoephedrine forms an amide with a carboxylic acid. The resulting α-proton can be deprotonated, and the subsequent alkylation is directed by the auxiliary's stereocenters. wikipedia.org
Camphorsultam: This auxiliary provides excellent stereocontrol in a variety of reactions, including Michael additions and Claisen rearrangements, often yielding high diastereoselectivity. wikipedia.org
1,1'-Binaphthyl-2,2'-diol (BINOL): This axially chiral diol has been used as an auxiliary in the asymmetric synthesis of uncommon α-amino acids through the alkylation of chiral glycine (B1666218) derivatives. wikipedia.org
The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity. For instance, in aldol reactions using Evans oxazolidinones, the use of boron enolates typically leads to the syn-aldol product, whereas magnesium halide catalysis can favor the formation of the anti-aldol product. researchgate.net The final step in this methodology is the non-destructive removal of the auxiliary, which can be achieved through hydrolysis, reduction, or other methods to yield the enantioenriched carboxylic acid, alcohol, or other derivatives. wikipedia.orgsantiago-lab.com
The following table presents representative examples of chiral auxiliaries used in the stereoselective synthesis of α-amino acid precursors.
| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Excess/Ratio | Reference |
| Evans Oxazolidinone | Alkylation | N-Acyl Oxazolidinone | >99% de | santiago-lab.com |
| Evans Oxazolidinone | Aldol Reaction (Boron enolate) | N-Acyl Oxazolidinone | High (for syn product) | researchgate.net |
| Pseudoephedrine | Alkylation | Pseudoephedrine Amide | High | wikipedia.org |
| Camphorsultam | Michael Addition | N-Methacryloylcamphorsultam | High | wikipedia.org |
| (S)-BPB-Ni(II) Complex | α-Arylation | Chiral Nickel(II) Glycinate | Good | acs.org |
This table is interactive. Click on the headers to sort the data.
Chemical Reactivity and Transformation Pathways of Methyl 2 2 Methylphenyl Amino Acetate
Reactions Involving the Secondary Amine Functionality
The lone pair of electrons on the nitrogen atom of the secondary amine makes it a key center for reactivity, functioning as a nucleophile and a base. Its reactivity is modulated by the electronic effects of the attached o-tolyl and carboxymethyl groups.
Condensation Reactions with Carbonyl Compounds
The secondary amine in methyl 2-[(2-methylphenyl)amino]acetate can react with carbonyl compounds such as aldehydes and ketones. This reaction is a classic example of nucleophilic addition to the carbonyl carbon. The reaction is typically acid-catalyzed, which enhances the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen. wikipedia.org
This reactivity is fundamental in the synthesis of various heterocyclic structures. For instance, related N-substituted anilines undergo condensation with cyclohexenones in a catalyst-free process to produce 2-benzylaniline (B1266149) derivatives through a sequential imine condensation–isoaromatization pathway. beilstein-journals.orgresearchgate.net While specific studies on this compound are not prevalent, its structural similarity to N-substituted anilines suggests it would participate in analogous transformations.
Table 1: Catalysts and Conditions for Condensation Reactions of Amines with Carbonyls This table summarizes general conditions for related reactions, providing a predictive framework for this compound.
| Catalyst/Reagent | Carbonyl Compound | Solvent | Temperature | Key Feature | Reference |
|---|---|---|---|---|---|
| None (Catalyst-free) | (E)-2-arylidene-3-cyclohexenones | DME | 60 °C | Forms N-substituted anilines via isoaromatization. | beilstein-journals.orgresearchgate.net |
| Acid Catalysis (General) | Aldehydes, Ketones | Various | Varies | Forms iminium salts from secondary amines. | wikipedia.org |
| Titanium Tetrachloride (TiCl₄) | Ketones | - | - | Acts as a Lewis acid and dehydrating agent. | wikipedia.org |
Acylation and Sulfonylation Reactions
The nucleophilic nitrogen of the secondary amine readily reacts with acylating and sulfonylating agents. These reactions are standard methods for forming amides and sulfonamides, respectively.
Acylation involves the reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride). The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. This process typically requires the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, thereby driving the equilibrium towards the product. The resulting product is an N-acylated derivative, specifically N-(2-methylphenyl)-N-(2-methoxy-2-oxoethyl)acetamide, if acetyl chloride is used.
Sulfonylation follows a similar mechanism, reacting the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or "tosyl chloride") in the presence of a base. This reaction yields a sulfonamide, which is a highly stable functional group. The resulting sulfonamides are often crystalline solids, a property that can be useful for purification and characterization.
Oxidative and Reductive Transformations of the Amine
The secondary amine functionality can undergo both oxidation and reduction, leading to a variety of products depending on the reagents and conditions employed.
Oxidative Transformations: The oxidation of secondary aromatic amines can yield several different products. Mild oxidation can lead to the formation of imines. For example, various secondary amines can be smoothly oxidized to their corresponding imines at low temperatures (-78 °C) using N-tert-butylphenylsulfinimidoyl chloride in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). researchgate.net Another approach involves aerobic oxidation using a copper and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst system, which has been shown to perform N-methyl oxidation on secondary aromatic amines. researchgate.net Under different conditions, such as base-catalyzed oxidation with molecular oxygen, nitroxides can be the major products. epdf.pub
Reductive Transformations: The secondary amine group itself is generally stable to many reducing conditions. However, under forcing conditions or with specific reagents, transformations can occur. While direct reduction of the C-N bond is difficult, related functional groups offer insight into potential pathways. For example, catalytic hydrogenation can reduce C=N double bonds in related heterocyclic systems like benzodiazepines. gla.ac.uk Reductive amination, which involves the reduction of an iminium ion intermediate, is a common method for forming amines, highlighting the general stability of the amine product to the reducing agents used (e.g., NaBH₃CN, NaBH(OAc)₃). The selective reduction of other functional groups within the molecule (like the ester) while preserving the amine is a more common synthetic strategy.
Reactions at the Ester Moiety
The methyl ester group of this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading primarily to hydrolysis and transesterification reactions.
Hydrolysis Kinetics and Mechanism (Non-Enzymatic)
Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.
Under basic conditions , the hydrolysis is initiated by the attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. This is typically a bimolecular process (BAC2 mechanism), involving a tetrahedral intermediate which then collapses to form the carboxylate anion and methanol (B129727). researchgate.net Given the steric hindrance from the ortho-methyl group on the phenyl ring, the rate of this BAC2 reaction might be diminished. researchgate.net
An alternative, though less common, mechanism is the BAl2 mechanism, which involves an SN2 attack by the hydroxide ion on the methyl group of the ester. researchgate.net This pathway results in alkyl-oxygen bond cleavage and is favored for esters with sterically hindered carbonyl carbons and unhindered alkyl groups (like methyl). researchgate.net The presence of the ortho-tolyl group may make the BAl2 pathway a competing mechanism for this compound. A study on the hydrolysis of sterically hindered esters demonstrated efficient saponification even at room temperature using NaOH in a non-aqueous methanol/dichloromethane mixture. youtube.com
Under acidic conditions , the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. This is typically a bimolecular acid-catalyzed mechanism (AAC2). For sterically hindered esters, a unimolecular acid-catalyzed mechanism (AAC1) involving the formation of an acylium ion intermediate is also possible, particularly in strongly ionizing acidic media. latech.edu
Kinetic studies on analogous amino acid esters show that hydrolysis is catalyzed by both hydronium and hydroxyl ions, with the rate being pH-dependent. uaeh.edu.mx Furthermore, selective hydrolysis of the ester group in the presence of other sensitive functionalities, such as an amine, is a well-established synthetic procedure. nih.gov
Table 2: Common Mechanisms in Non-Enzymatic Ester Hydrolysis
| Mechanism | Conditions | Description | Relevance to this compound |
|---|---|---|---|
| BAC2 | Basic | Bimolecular, base-catalyzed, acyl-oxygen cleavage. The most common mechanism. | Primary pathway, but may be slowed by steric hindrance. |
| BAl2 | Basic | Bimolecular, base-catalyzed, alkyl-oxygen cleavage (SN2 at the methyl group). | Possible competing pathway due to steric hindrance at the carbonyl carbon. |
| AAC2 | Acidic | Bimolecular, acid-catalyzed, acyl-oxygen cleavage. | Common mechanism in dilute acid. |
| AAC1 | Acidic | Unimolecular, acid-catalyzed, acyl-oxygen cleavage via an acylium ion. | Possible in strong acid due to steric hindrance. |
Transesterification Processes
Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. For this compound, this involves reacting it with an alcohol (R'-OH) to produce a new ester, R'-OOC-CH₂-NH-C₆H₄-CH₃, and methanol. The reaction is an equilibrium process and is typically driven to completion by using a large excess of the reactant alcohol or by removing the methanol as it is formed.
This transformation is often catalyzed by either an acid or a base. However, for substrates that may be sensitive to strong acids or bases, milder catalysts are preferred. Titanium-based catalysts, such as titanium(IV) alkoxides like titanium(IV) isopropoxide (Ti(O-i-Pr)₄), are widely used for transesterification due to their high catalytic activity, low toxicity, and tolerance of various functional groups. alfachemic.comresearchgate.net Mechanistic studies show that the catalytic activity of titanium complexes can be attributed to both Lewis acid activation of the carbonyl group and the Brønsted basicity of ligands bound to the titanium center. core.ac.uk The use of microwave heating can significantly accelerate these titanium-catalyzed reactions, often reducing reaction times to under an hour. alfachemic.com Titanium α-amino acid complexes have also been developed and shown to be active catalysts for transesterification. mdpi.com
Table 3: Selected Catalysts for Transesterification
| Catalyst System | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| Titanium(IV) Alkoxides (e.g., Ti(O-i-Pr)₄) | Heat (conventional or microwave) | High activity, low toxicity, good functional group tolerance. | alfachemic.comresearchgate.net |
| Titanium Aminotriphenolate Complexes | Heat | Amphoteric nature (Lewis acid and Brønsted base) enhances activity. | core.ac.uk |
| Sulfated Titania (SO₄²⁻/TiO₂) | Heat (e.g., 80-110 °C) | Solid acid catalyst, reusable, effective for simultaneous esterification and transesterification. | |
| Zinc Carboxylates / Amino Acid Complexes | Heat | Active for conversion of oils. | mdpi.com |
Aminolysis and Formation of Amide Derivatives
The ester functionality in this compound is susceptible to nucleophilic attack by amines, a reaction known as aminolysis, to yield the corresponding amide derivatives. This transformation is a fundamental and widely employed method for the synthesis of amides. nih.govbohrium.com The reaction generally proceeds by the nucleophilic addition of an amine to the ester's carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate results in the elimination of methanol and the formation of the more stable amide bond.
The reactivity of the ester towards aminolysis can be influenced by several factors, including the nature of the amine nucleophile and the reaction conditions. Generally, primary amines are more reactive than secondary amines due to reduced steric hindrance. The reaction can be carried out under various conditions, from heating the neat reactants to using catalysts. bohrium.com While direct aminolysis is possible, the reaction is often facilitated by the use of coupling reagents or by converting the ester into a more reactive intermediate. organic-chemistry.orgluxembourg-bio.com For instance, the use of borate (B1201080) esters like B(OCH₂CF₃)₃ has been shown to be effective for the direct amidation of unprotected amino acids. researchgate.net
A variety of amide derivatives can be synthesized from this compound by reacting it with different primary or secondary amines. For example, reaction with a primary amine (R-NH₂) would yield N-substituted 2-[(2-methylphenyl)amino]acetamides. The general scheme for this reaction is presented below.
General Reaction for Aminolysis: this compound + R¹R²NH → 2-[(2-Methylphenyl)amino]-N-R¹,N-R²-acetamide + CH₃OH
This reactivity allows for the incorporation of the 2-[(2-methylphenyl)amino]acetyl moiety into more complex molecular structures, which is a common strategy in the synthesis of biologically active compounds and materials. nih.gov
Transformations at the Alpha-Carbon of the Glycine (B1666218) Backbone
The alpha-carbon of the glycine backbone in this compound is a key site for chemical modifications, enabling the introduction of various substituents and the construction of more complex amino acid derivatives.
Alpha-Alkylation and Arylation Reactions
The alpha-position of N-aryl glycine esters can be functionalized through alkylation and arylation reactions. These reactions typically proceed via the formation of an enolate or an equivalent nucleophilic intermediate at the alpha-carbon, which then reacts with an electrophilic alkylating or arylating agent.
Alpha-Arylation: The direct α-arylation of N-aryl glycine esters has been achieved using various catalytic systems. For instance, palladium-catalyzed cross-coupling reactions are a common method. A notable example is the enantioselective C–H arylation of N-aryl glycine esters with arylboronic acids, catalyzed by a chiral Pd(II) complex, which allows for the synthesis of chiral α-amino acid derivatives. rsc.org Another approach involves a tetrazine-catalyzed reaction between α-benzylthioglycine ester and electron-rich aromatics, which proceeds under mild conditions. rsc.org The arylation of Weinreb amides of glycine has also been reported as a pathway to aryl glycines. nih.gov Furthermore, resin-bound N-arylglycinyl peptides can undergo Cα-functionalization with boronic acids under mild conditions without the need for chemical oxidants or metal salts. rsc.org Nickel-catalyzed reductive coupling of N-carbonyl-protected α-pivaloyloxy glycine derivatives with aryl halides also provides α-aryl amino acids. nih.gov
Alpha-Alkylation: Similarly, the alpha-carbon can be alkylated using various methods. Visible-light-mediated aerobic α-alkylation of glycine derivatives with alkyl boronic acids has been established using a Ru/Cu catalyst system, providing a route to complex unnatural α-amino acids. rsc.org Palladium-catalyzed allylic alkylation of titanium chelated enolates of N-(α-hydroxyacyl)-glycine esters is another stereoselective method. core.ac.uk Glycine Schiff bases can also be alkylated to introduce unnatural side chains. nih.gov
The general scheme for these transformations is the deprotonation of the α-carbon followed by reaction with an alkyl or aryl electrophile (R-X or Ar-X).
| Reaction Type | Catalyst/Reagent | Electrophile | Product Type | Reference |
| Enantioselective C-H Arylation | Chiral Pd(II) catalyst | Arylboronic acids | Chiral α-aryl glycine esters | rsc.org |
| Tetrazine-catalyzed Arylation | 3,6-dichloro-1,2,4,5-tetrazine/Zn(OAc)₂ | Electron-rich aromatics | N-aryl-α-arylated glycine esters | rsc.org |
| Visible-light-mediated Alkylation | Ru/Cu catalyst system | Alkyl boronic acids | α-alkyl glycine derivatives | rsc.org |
| Palladium-catalyzed Allylic Alkylation | Pd catalyst/TiCl₄ | Allylic electrophiles | α-allyl glycine derivatives | core.ac.uk |
| Nickel-catalyzed Reductive Arylation/Vinylation | Ni catalyst/Zn | Aryl/vinyl halides | α-aryl/vinyl amino acids | nih.gov |
| Solid-phase Cα-Arylation | None (aerobic oxidation) | Boronic acids | On-resin α-aryl peptides | rsc.org |
Deprotonation and Electrophilic Capture Reactions
The hydrogen atom on the alpha-carbon of this compound is acidic enough to be removed by a suitable base, generating a carbanion (enolate). This enolate is a potent nucleophile that can react with a variety of electrophiles. This deprotonation-electrophilic capture sequence is a cornerstone for the functionalization of the glycine backbone.
An alternative and common strategy for the functionalization of N-arylglycine esters involves the in situ generation of an imine intermediate (specifically, an N-aryl imino ester) through oxidation. This imine intermediate is then susceptible to nucleophilic attack at the alpha-carbon. For instance, an efficient electrocatalytic functionalization of N-arylglycine esters has been reported where an N-iodo intermediate is generated, which then eliminates HI to form an imine. This imine is then captured by a C-H nucleophile. nih.gov This method avoids the use of transition metals and strong oxidants.
The general process can be depicted as:
Deprotonation: A base removes the α-proton to form an enolate.
Oxidation to Imine: An oxidizing agent converts the N-H and α-C-H bonds to a C=N double bond.
Electrophilic/Nucleophilic Capture: The enolate reacts with an electrophile, or a nucleophile attacks the imine intermediate.
This reactivity allows for the introduction of a wide array of functional groups at the alpha-position, making it a versatile method for synthesizing diverse amino acid derivatives.
Intramolecular Cyclization and Heterocycle Formation
The structure of this compound, containing both a nucleophilic secondary amine and an electrophilic ester group, as well as an activated aromatic ring, provides the basis for various intramolecular cyclization reactions to form heterocyclic systems.
Formation of Lactams and Related Fused Rings
Intramolecular cyclization of derivatives of this compound can lead to the formation of lactams, which are cyclic amides. A prominent example of such a transformation is the synthesis of 1,4-benzodiazepin-2-ones. While not a direct cyclization of the parent molecule, a common synthetic route involves reacting a related 2-aminobenzophenone (B122507) with a glycine ester derivative, followed by cyclization. researchgate.net For instance, the reaction of 2-amino-5-chloro-4'-methoxybenzophenone with bromoacetyl bromide forms an intermediate that cyclizes to a 1,4-benzodiazepin-2-one. researchgate.net
A more direct conceptual pathway would involve the intramolecular aminolysis of a suitably functionalized derivative of this compound. For example, if the ortho-methyl group on the phenyl ring were functionalized with a leaving group, intramolecular N-alkylation followed by lactamization could occur. More commonly, related N-aryl glycine derivatives are used in multi-step sequences to build fused heterocyclic systems containing a lactam moiety. For example, the synthesis of 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] rsc.orgrsc.orgdiazepin-10(2H)-ones involves an intramolecular C-N cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides. mdpi.com These complex fused rings contain a lactam structure within a larger heterocyclic framework. The synthesis of tetrahydro-1,4-benzodiazepin-2-ones has also been achieved through a one-pot enantioselective route involving a domino ring-opening cyclization of an epoxide intermediate. chemistryviews.org
Construction of Nitrogen-Containing Heterocyclic Systems (e.g., Quinazolinones)
The structural motif present in this compound is related to anthranilic acid and its derivatives, which are common precursors for the synthesis of quinazolinones. Quinazolinones are a class of nitrogen-containing heterocyclic compounds with a broad range of biological activities. nih.gov
Several synthetic strategies for quinazolinones can be envisioned starting from or involving intermediates structurally similar to this compound. For example, the reaction of 2-aminobenzamides with various partners is a well-established route. organic-chemistry.org A plausible transformation of this compound would first involve hydrolysis of the ester to the corresponding carboxylic acid, followed by reaction with a source of nitrogen (like an amine or amide) and a cyclization-condensation sequence. More direct methods often involve the reaction of anthranilamides with aldehydes or other carbonyl compounds. An iron-catalyzed cross-dehydrogenative coupling between methyl arenes and anthranilamides is one such method to produce 2-aryl quinazolinones. rsc.org
A general approach for the synthesis of 2,3-disubstituted quinazolinones involves the reaction of N-arylamides with isocyanates, which highlights the utility of the N-aryl amide linkage in forming the quinazolinone core. organic-chemistry.org While not a direct cyclization of the starting ester, its derivatives, particularly the corresponding amide or carboxylic acid, are key intermediates in such transformations.
| Heterocycle | Precursor Type | Key Reaction | Reference |
| 1,4-Benzodiazepin-2-one | 2-Aminobenzophenone and glycine derivative | Cyclization | researchgate.net |
| Fused Azeto-benzodiazepinone | 1-(2-Bromobenzyl)azetidine-2-carboxamide | Intramolecular C-N coupling | mdpi.com |
| Tetrahydro-1,4-benzodiazepin-2-one | Aldehyde, phenylsulfonylacetonitrile, 2-(aminomethyl)aniline | Domino ring-opening cyclization | chemistryviews.org |
| 2-Aryl Quinazolinone | Methyl arene and anthranilamide | Iron-catalyzed CDC | rsc.org |
| 2,3-Disubstituted Quinazolinone | N-arylamide and isocyanate | Cyclization | organic-chemistry.org |
Reactions of the Aromatic Ring System
The aromatic ring of this compound is a substituted benzene (B151609) ring, and its reactivity towards electrophilic aromatic substitution (EAS) is significantly influenced by the two substituents present: the secondary amino group (-NH-) and the methyl group (-CH₃). Both of these groups are classified as activating and ortho, para-directing. yakhak.orgbldpharm.com
The amino group is a powerful activating group due to the ability of its lone pair of electrons on the nitrogen atom to be delocalized into the π-electron system of the aromatic ring. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. yakhak.org The methyl group is a less potent, but still activating, group that donates electron density through an inductive effect. nih.gov
In an electrophilic aromatic substitution reaction, the incoming electrophile attacks the aromatic ring, forming a positively charged intermediate known as a benzenonium ion or σ-complex. masterorganicchemistry.combeilstein-journals.org The stability of this intermediate determines the rate of reaction and the position of substitution. When an activating group is present, the positive charge in the intermediate can be delocalized onto the carbon atom bearing the substituent. For the amino and methyl groups, this delocalization is most effective when the electrophile adds to the positions ortho or para to them, leading to more stable intermediates and faster reaction rates for substitution at these sites. yakhak.orgbldpharm.com
In this compound, the positions on the aromatic ring are numbered relative to the point of attachment of the aminoacetate side chain (C1). The methyl group is at C2. The available positions for substitution are C3, C4, C5, and C6.
The powerful amino group (-NH-) at C1 directs incoming electrophiles to the ortho (C6) and para (C4) positions.
The methyl group (-CH₃) at C2 directs to its ortho (C3) and para (C6) positions.
The directing effects of the two groups reinforce each other at the C6 position and, to a lesser extent, at the C4 position. The C6 position is ortho to the strongly activating amino group and para to the methyl group. The C4 position is para to the amino group. The C3 position is ortho to the methyl group but meta to the amino group. The C5 position is meta to both groups.
Therefore, electrophilic substitution is strongly favored at the C4 and C6 positions. Steric hindrance from the adjacent methyl group and the aminoacetate chain might slightly influence the ratio of the products, but electronically, the C4 and C6 positions are the most activated.
Common electrophilic aromatic substitution reactions are expected to yield primarily a mixture of 4- and 6-substituted products. masterorganicchemistry.com
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
This table outlines the expected major products from typical electrophilic aromatic substitution reactions based on the directing effects of the substituents. The generation of the specific electrophile is typically facilitated by a catalyst. nih.gov
| Reaction Type | Reagents | Electrophile | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Methyl 2-[(4-nitro-2-methylphenyl)amino]acetate and Methyl 2-[(6-nitro-2-methylphenyl)amino]acetate |
| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ | Methyl 2-[(4-bromo-2-methylphenyl)amino]acetate and Methyl 2-[(6-bromo-2-methylphenyl)amino]acetate |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | 4-{[2-(Methoxycarbonylmethyl)amino]-3-methylphenyl}sulfonic acid and 2-{[2-(Methoxycarbonylmethyl)amino]-3-methylphenyl}sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Methyl 2-{[4-acyl-2-methylphenyl]amino}acetate and Methyl 2-{[6-acyl-2-methylphenyl]amino}acetate |
Advanced Spectroscopic Characterization and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of methyl 2-[(2-methylphenyl)amino]acetate. One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each unique proton and carbon atom within the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, the methylene (B1212753) (CH₂) protons, and the methyl (CH₃) protons of both the ester and the tolyl groups. The chemical shifts (δ) of the aromatic protons are influenced by their position on the phenyl ring relative to the amino and methyl substituents. The N-H proton typically appears as a broad singlet, its chemical shift and broadness being sensitive to solvent, concentration, and temperature due to chemical exchange and hydrogen bonding. The CH₂ protons adjacent to the nitrogen and the carbonyl group are expected to appear as a singlet, while the two methyl groups (ester and tolyl) will also present as sharp singlets.
The ¹³C NMR spectrum provides complementary information, with distinct resonances for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbon, and the two methyl carbons. The chemical shift of the carbonyl carbon is characteristically found in the downfield region of the spectrum.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (in CDCl₃) (Note: The following data are representative and may vary based on experimental conditions.)
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C=O | - | ~171.5 |
| Aromatic CH | ~6.6-7.2 (multiplet) | ~110.0-145.0 |
| NH | ~4.5 (broad singlet) | - |
| O-CH₃ | ~3.75 (singlet) | ~52.0 |
| Ar-CH₃ | ~2.20 (singlet) | ~17.5 |
| N-CH₂ | ~4.0 (singlet) | ~46.0 |
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, multi-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons that are typically two or three bonds apart. For this compound, key correlations would be observed between adjacent protons on the aromatic ring, helping to differentiate their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates directly bonded proton and carbon atoms. researchgate.net It is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the HSQC spectrum would show a cross-peak connecting the singlet at ~3.75 ppm to the carbon signal at ~52.0 ppm, confirming their assignment to the ester methyl group. researchgate.net
A correlation from the N-H proton to the adjacent CH₂ carbon and to carbons of the phenyl ring.
Correlations from the CH₂ protons to the carbonyl carbon and to the ipso-carbon of the aromatic ring.
A correlation from the ester methyl protons to the carbonyl carbon.
These 2D NMR techniques, used in concert, allow for a complete and confident assignment of the molecule's complex NMR spectra. nih.gov
Dynamic NMR for Conformational Exchange Studies
The N-H proton's chemical exchange rate can be studied using dynamic NMR (DNMR) techniques. By acquiring spectra at various temperatures, it is possible to observe changes in the line shape of the N-H signal. At low temperatures, the exchange rate may slow sufficiently to resolve couplings to adjacent protons or to reveal the presence of different conformers. The flexibility around the C-N bond and potential for restricted rotation could lead to distinct conformers that may interconvert on the NMR timescale, a phenomenon that can be quantified through DNMR analysis.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.
Detailed Band Assignment and Functional Group Correlations
The FT-IR and FT-Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups.
N-H Stretching: A key feature in the IR spectrum is the N-H stretching vibration, typically observed in the 3300-3500 cm⁻¹ region. Its exact position and shape are sensitive to hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are found just below 3000 cm⁻¹.
C=O Stretching: The ester carbonyl (C=O) group gives rise to a very strong and sharp absorption band in the IR spectrum, typically around 1735-1750 cm⁻¹. This is one of the most characteristic bands in the spectrum.
C=C Stretching: Aromatic C=C stretching vibrations result in several bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-N and C-O Stretching: The C-N and C-O stretching vibrations are found in the fingerprint region (1000-1300 cm⁻¹) and are often coupled with other vibrations, making their specific assignment more complex.
Table 2: Representative Vibrational Band Assignments for this compound (Note: The following data are representative and based on typical group frequencies.)
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3350 | N-H stretch | Medium |
| ~3050 | Aromatic C-H stretch | Medium-Weak |
| ~2950 | Aliphatic C-H stretch | Medium-Weak |
| ~1740 | C=O stretch (ester) | Strong |
| ~1600, ~1500 | Aromatic C=C stretch | Medium |
| ~1200 | C-O stretch (ester) | Strong |
| ~1150 | C-N stretch | Medium |
Intermolecular Interaction Analysis via Vibrational Signatures (e.g., Hydrogen Bonding)
In the solid state, this compound molecules are likely to be linked by intermolecular hydrogen bonds. The most probable interaction is an N-H···O=C bond, where the amino group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule. This type of interaction causes a noticeable shift in the vibrational frequencies of the involved groups.
The N-H stretching frequency in a hydrogen-bonded system is typically shifted to a lower wavenumber (red-shifted) and the band becomes broader and more intense compared to a free N-H group. Similarly, the C=O stretching frequency may also experience a slight red shift upon participating in a hydrogen bond. The magnitude of these shifts can provide a qualitative measure of the strength of the hydrogen bonding interactions within the crystal lattice.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of this compound, allowing for the confirmation of its elemental composition. Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate the molecular ion ([M]⁺ or [M+H]⁺).
Upon ionization, the molecular ion undergoes fragmentation, breaking down into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides a "fingerprint" that helps to confirm the molecular structure. For this compound, several key fragmentation pathways can be predicted:
Loss of the methoxy (B1213986) group: A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃) from the molecular ion, leading to a fragment ion [M - 31]⁺.
Loss of the carbomethoxy group: Cleavage of the bond between the nitrogen and the methylene group can result in the loss of the •CH₂COOCH₃ radical, leaving a charged 2-methylaniline fragment.
Alpha-cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a characteristic fragmentation pathway for amines. This would involve the cleavage of the bond between the methylene carbon and the carbonyl carbon.
Aromatic ring fragmentation: Further fragmentation of the aromatic portions of the molecule can also occur, leading to smaller, stable aromatic ions.
A study of related compounds suggests that characteristic fragmentation pathways for similar structures involve losses of radicals such as methyl and ethyl, and neutral molecules like CO.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (Note: m/z values are nominal and based on the most common isotopes.)
| m/z | Predicted Fragment Ion | Possible Origin |
| 179 | [C₁₀H₁₃NO₂]⁺ | Molecular Ion [M]⁺ |
| 148 | [C₁₀H₁₂NO]⁺ | [M - •OCH₃]⁺ |
| 120 | [C₈H₁₀N]⁺ | [M - •COOCH₃]⁺ |
| 106 | [C₇H₈N]⁺ | [CH₃C₆H₄NH]⁺ |
| 77 | [C₆H₅]⁺ | Phenyl fragment |
X-ray Crystallography for Solid-State Molecular Structure
Following a comprehensive search of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for this compound could be located. This indicates that the solid-state molecular structure of this compound has not been determined or publicly reported.
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed characterization of molecular geometry, including bond lengths, bond angles, and torsion angles. Furthermore, analysis of the crystal packing reveals intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the macroscopic properties of the material.
While crystallographic data for closely related compounds may exist, direct extrapolation of these findings to this compound would be speculative. The substitution pattern on the phenyl ring and the nature of the amino and ester functional groups can significantly influence the crystal packing and molecular conformation. Without experimental data, a definitive description of the solid-state structure of the title compound remains elusive.
Chiroptical Spectroscopy for Enantiomeric Characterization (if chiral forms are studied)
A thorough review of the available scientific literature did not yield any studies on the chiral forms of this compound or their characterization using chiroptical spectroscopy. The molecule itself is not inherently chiral. For chirality to be present, a stereocenter would need to be introduced, for instance, by substitution at the α-carbon of the acetate (B1210297) group.
Chiroptical spectroscopy encompasses techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), which are sensitive to the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are invaluable for:
Determining the absolute configuration of enantiomers.
Assessing the enantiomeric purity of a sample.
Studying conformational changes in chiral molecules.
As there is no indication in the literature that individual enantiomers of this compound have been synthesized or resolved, no chiroptical data is available. Consequently, an analysis of its enantiomeric properties cannot be provided at this time.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. Among the most widely used methods is Density Functional Theory (DFT), which has proven to be a cost-effective and accurate approach for studying the electronic structure of molecules. nih.gov DFT methods, such as the popular B3LYP hybrid functional, are employed to determine optimized geometries, electronic properties, and vibrational frequencies, providing a detailed picture of the molecule's characteristics. nih.govirjweb.com
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity, greater polarizability, and lower kinetic stability, characterizing the molecule as "soft". researchgate.net
In molecules similar to methyl 2-[(2-methylphenyl)amino]acetate, the HOMO is typically localized on the electron-rich aminophenyl group, while the LUMO is often distributed across the ester functional group. The energy of these orbitals and the resulting gap can be calculated using DFT methods, often with a basis set like 6-311+G(d,p). irjweb.comresearchgate.net These calculations reveal how the interplay between the amino and ester groups influences the molecule's electronic behavior and its propensity to engage in chemical reactions.
| Parameter | Energy (eV) | Computational Method |
|---|---|---|
| HOMO | -6.29 | DFT/B3LYP/6-311++G(d,p) |
| LUMO | -1.81 | DFT/B3LYP/6-311++G(d,p) |
| Energy Gap (ΔE) | 4.48 | DFT/B3LYP/6-311++G(d,p) |
Data in the table is representative of calculations performed on structurally similar aromatic amine derivatives. irjweb.com
A crucial step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule. This is achieved by finding the minimum energy structure on the potential energy surface. nih.gov Using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, researchers can calculate the equilibrium geometry, which provides key structural parameters like bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net
For this compound, optimization would reveal the precise spatial relationship between the 2-methylphenyl ring and the methyl acetate (B1210297) side chain. Theoretical calculations for analogous structures show that calculated bond lengths and angles generally agree well with experimental data, with minor deviations attributed to the fact that calculations are often performed on a single molecule in the gas phase, whereas experimental data is typically from the solid state. researchgate.netresearchgate.net
| Parameter | Optimized Value (B3LYP/6-311G(d,p)) |
|---|---|
| C=O Bond Length (Å) | 1.216 |
| C(aromatic)-N Bond Length (Å) | 1.412 |
| N-H Bond Length (Å) | 1.009 |
| C(aromatic)-C(aromatic) Bond Length (Å) | 1.391 - 1.404 |
| C-N-C Bond Angle (°) | ~120-125 |
| O=C-O Bond Angle (°) | ~125 |
Data in the table is based on theoretical calculations for structurally related molecules like p-methyl acetanilide. researchgate.net
Conformational Landscape and Molecular Dynamics Simulations
MD simulations model the physical movements of atoms and molecules over time, governed by a force field that describes the interatomic interactions. nsf.gov By simulating the molecule's dynamics, researchers can identify preferred conformations, study the flexibility of different parts of the molecule, and analyze how it interacts with its environment, such as a solvent. For a molecule like this compound, MD simulations could reveal the rotational preferences around the C(aromatic)-N and N-C(acetate) bonds and how these motions are influenced by the steric hindrance of the ortho-methyl group. researchgate.net
Prediction of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations can generate spectra that can be compared with experimental results, aiding in the assignment of signals and the confirmation of molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method implemented within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.netscience.gov
Calculations can provide theoretical chemical shifts for each unique proton and carbon atom in this compound. These predicted values are then compared to experimental spectra. For example, the protons on the aromatic ring, the N-H proton, the methylene (B1212753) (-CH₂-) protons, and the two methyl (-CH₃) groups would each have distinct calculated chemical shifts based on their specific electronic environments. pdx.educhegg.com
| Atom/Group | Typical Calculated ¹H Chemical Shift Range (ppm) | Typical Calculated ¹³C Chemical Shift Range (ppm) |
|---|---|---|
| Aromatic C-H | 6.5 - 7.5 | 110 - 130 |
| Aromatic C-N | - | 140 - 150 |
| Aromatic C-CH₃ | - | 130 - 140 |
| N-H | 3.5 - 5.0 (variable) | - |
| -CH₂- (next to N) | 3.8 - 4.2 | 45 - 55 |
| -O-CH₃ (ester) | 3.6 - 3.8 | 50 - 55 |
| Ar-CH₃ | 2.1 - 2.4 | 15 - 20 |
| C=O (ester) | - | 170 - 175 |
Data is based on typical chemical shift ranges for the functional groups present and computational studies on similar structures. pdx.eduorganicchemistrydata.orguobasrah.edu.iq
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups and bonding within a molecule. DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. materialsciencejournal.org These calculated frequencies, when appropriately scaled to account for anharmonicity and basis set limitations, often show excellent agreement with experimental FT-IR spectra. nih.gov
For this compound, theoretical calculations can predict the frequencies for key vibrational modes, such as the N-H stretch, C-H stretches (aromatic and aliphatic), the C=O stretch of the ester, C-N stretches, and various bending modes. mdpi.com This allows for a detailed assignment of the experimental spectrum, confirming the presence of specific functional groups and providing insight into the molecule's bonding environment. researchgate.net
| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) (B3LYP/6-31G(d)) | Assignment |
|---|---|---|
| ~3400 | N-H Stretch | |
| 3000 - 3100 | Aromatic C-H Stretch | |
| 2850 - 3000 | Aliphatic C-H Stretch | |
| ~1735 | C=O Ester Stretch | |
| ~1600, ~1500 | Aromatic C=C Stretch | |
| ~1270 | C-N Stretch | |
| ~1240 | Ester C-O Stretch |
Data is based on DFT calculations performed on analogous molecules like aniline (B41778) and various esters. materialsciencejournal.orgmdpi.com
Reaction Mechanism Elucidation
No dedicated studies on the reaction mechanism elucidation for the synthesis or reactions of this compound using computational methods were identified.
Transition State Characterization and Reaction Pathways
Information regarding the characterization of transition states or the mapping of reaction pathways for chemical processes involving this compound is not available in the reviewed literature. Such studies would typically involve quantum chemical calculations to identify the high-energy intermediates and determine the most likely routes for a reaction to proceed.
Energy Profile Calculations and Kinetic Parameters
There is no available data from energy profile calculations that would describe the thermodynamics and kinetics of reactions involving this compound. Consequently, key kinetic parameters such as activation energies and reaction rate constants, which are often derived from these profiles, have not been reported.
Quantitative Structure-Property Relationships (QSPR) and Chemoinformatics
No specific Quantitative Structure-Property Relationship (QSPR) models or chemoinformatic analyses for this compound were found. Such studies would correlate the structural or physicochemical properties of the molecule with its macroscopic properties or biological activity, but it appears no such research has been published.
Applications in Organic Synthesis As a Versatile Chemical Synthon
Precursor for Advanced Nitrogen-Containing Heterocyclic Ring Systems
The structural framework of methyl 2-[(2-methylphenyl)amino]acetate is ideally suited for the synthesis of nitrogen-containing heterocycles, which are core components in a vast number of pharmaceuticals and biologically active compounds. nih.govopenmedicinalchemistryjournal.com A primary application of this synthon is in the construction of quinoxalinone scaffolds. Quinoxalines and their derivatives are significant structural units for the development of pharmaceuticals, agrochemicals, and functional materials. acs.org
The synthesis of quinoxalin-2(1H)-ones can be achieved through the condensation reaction of ortho-phenylenediamines with α-keto esters. In this context, derivatives of this compound can participate in cyclization reactions to form the core quinoxalinone ring system. For instance, a copper-catalyzed reaction between 2-haloanilines and α-amino acids, a category to which this compound belongs, can yield quinoxalinones in moderate to excellent yields. acs.org This process often involves the formation of an intermediate which then undergoes intramolecular cyclization. acs.orgnih.gov The reaction conditions, such as the choice of catalyst, base, and solvent, are crucial for optimizing the yield and purity of the resulting heterocyclic product. acs.orgorganic-chemistry.org
Furthermore, the strategic placement of the methyl group on the phenyl ring can influence the regioselectivity of subsequent reactions, allowing for the synthesis of specifically substituted heterocyclic compounds. The development of efficient synthetic routes to these heterocycles is an active area of research, with a focus on creating diverse molecular libraries for drug discovery programs. nih.govmtieat.org
Table 1: Synthesis of Heterocyclic Systems from Amino Acid Derivatives
| Heterocyclic System | Synthetic Approach | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Quinoxalin-2-ones | Copper-catalyzed cyclization | 2-haloanilines, CuCl, K₃PO₄ | acs.org |
| Pyrrolo[1,2-a]quinoxalines | Pictet-Spengler type annulation/oxidation | Iron catalyst, alcohol/nitroarene | mtieat.org |
| Imidazo[1,2-a]pyridines | Condensation/cyclization | 2-aminopyridine, bromoacetyl compounds | researchgate.net |
| Thiazoles | Hantzsch-type synthesis | Thiourea/thioacetamide, α-haloketones | researchgate.net |
Building Block for Complex Polycyclic and Polyfunctional Organic Structures
The reactivity of this compound extends beyond the formation of simple heterocycles to the construction of more elaborate polycyclic and polyfunctional organic molecules. Its ability to participate in cascade or tandem reactions, where multiple bonds are formed in a single operation, makes it a highly efficient building block.
For example, the amine and the active methylene (B1212753) group (adjacent to the ester) can be involved in sequential reactions. An initial N-alkylation or N-arylation can be followed by an intramolecular cyclization that engages the ester functionality or the activated C-H bond. This can lead to the formation of fused ring systems. The Pictet-Spengler reaction, a classic method for synthesizing tetrahydroisoquinolines, exemplifies this potential, where an amine reacts with an aldehyde or ketone followed by cyclization. nih.gov Derivatives of this compound can be envisioned as components in similar transformations to create complex polycyclic frameworks. mtieat.org
The development of one-pot multicomponent reactions has further expanded the utility of synthons like this compound. frontiersin.org These reactions, which bring together three or more reactants in a single reaction vessel, can rapidly generate molecular complexity. The strategic design of these reactions allows for the controlled assembly of multiple chemical functionalities, leading to diverse and complex molecular architectures from simple starting materials.
Role in the Synthesis of Non-Natural Amino Acid Derivatives and Peptidomimetics (Chemical Design Focus)
Unnatural amino acids (UAAs) are crucial components in medicinal chemistry and drug design, offering a way to create peptides and proteins with enhanced stability, novel functions, or specific therapeutic properties. researchgate.netqyaobio.comnih.gov this compound serves as a valuable scaffold for the synthesis of a specific class of UAAs, namely N-aryl amino acid derivatives.
The core structure represents an N-arylated glycine (B1666218) methyl ester. The synthetic utility lies in the further functionalization of this scaffold. The active methylene group can be alkylated, arylated, or otherwise modified to introduce a variety of side chains. The use of chiral phase-transfer catalysts or chiral auxiliaries can direct these modifications to occur stereoselectively, leading to the synthesis of enantiomerically pure non-natural amino acids. qyaobio.comnih.gov
These tailor-made N-aryl amino acids are key components in the design of peptidomimetics. researchgate.net Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved pharmacological properties, such as resistance to enzymatic degradation and better oral bioavailability. researchgate.netresearchgate.net By incorporating N-aryl amino acid units derived from this compound, chemists can constrain the conformational flexibility of a peptide chain, which can lead to higher receptor binding affinity and selectivity. The ortho-methyl group on the phenyl ring can play a significant role in dictating the preferred conformation of the resulting peptidomimetic.
Table 2: Strategies for Unnatural Amino Acid (UAA) Synthesis
| Synthetic Method | Key Feature | Catalyst/Reagent Type | Reference |
|---|---|---|---|
| Asymmetric Alkylation | Enantioselective C-H alkylation of glycine derivatives | Chiral phase-transfer catalysts, Ni(II) Schiff base complexes | qyaobio.comnih.gov |
| Diastereoselective Synthesis | Use of chiral auxiliaries to control stereochemistry | α-tert-butanesulfinamide | nih.gov |
| Cross-Coupling Reactions | Decarboxylative coupling to introduce side chains | Ag/Ni-electrocatalysis | bioascent.com |
| Michael Addition | Conjugate addition to α,β-unsaturated systems | Resin-bound glycine imine | researchgate.net |
Ligand Design and Application in Catalysis (e.g., Chiral Ligands for Asymmetric Synthesis)
The field of asymmetric catalysis heavily relies on the design and synthesis of chiral ligands that can effectively transfer stereochemical information to a metal center. nih.govresearchgate.net this compound and its derivatives are valuable starting materials for the construction of novel chiral ligands.
The secondary amine and the ester group provide two points for modification. For example, the amine can be acylated with a chiral carboxylic acid, and the ester can be reduced to an alcohol and then phosphinated to create a chiral P,N-ligand. These ligands, which contain both a "hard" nitrogen donor and a "soft" phosphorus donor, are highly effective in a variety of metal-catalyzed asymmetric transformations. nih.gov The ortho-methyl group can provide steric bulk that helps to create a well-defined chiral pocket around the metal center, enhancing enantioselectivity.
Mono-N-protected amino acids (MPAAs) have emerged as important ligands in palladium-catalyzed C-H functionalization reactions. nih.govresearchgate.net While this compound itself is an N-aryl amino acid ester, its derivatives can be designed to function as MPAA-type ligands. These ligands are believed to accelerate catalysis by facilitating the C-H activation step. researchgate.net The development of chiral versions of these ligands, derived from enantiomerically pure amino acids, is a key strategy for achieving asymmetric C-H functionalization. mdpi.commdpi.com
Table 3: Applications in Ligand Design and Catalysis
| Ligand Type | Metal | Catalytic Application | Key Feature | Reference |
|---|---|---|---|---|
| Chiral P,N-Ligands | Rhodium, Iridium, Palladium | Asymmetric hydrogenation, allylic alkylation | Combination of hard (N) and soft (P) donors | nih.gov |
| Mono-N-Protected Amino Acids (MPAAs) | Palladium | C-H functionalization/activation | Ligand-accelerated catalysis | nih.govresearchgate.net |
| Chiral Salen Complexes | Copper(II), Nickel(II) | Asymmetric alkylation of amino acids | Tunable steric and electronic properties | nih.gov |
| N,N'-Dioxide Ligands | Scandium, Nickel, etc. | Asymmetric Michael addition, Diels-Alder | Flexible tetradentate coordination | rsc.org |
Development of Novel Organic Reaction Methodologies and Strategies
The quest for new and more efficient ways to synthesize molecules is a driving force in organic chemistry. This compound can play a role in the development of novel reaction methodologies. Its structure allows it to be used as a test substrate or a key building block in the exploration of new catalytic cycles and synthetic strategies.
For example, the development of new cross-coupling reactions often relies on the use of versatile coupling partners. The N-H bond in this compound can participate in copper-catalyzed Goldberg-type reactions or palladium-catalyzed Buchwald-Hartwig aminations, allowing for the synthesis of more complex tertiary amine structures. mdpi.commdpi.com Furthermore, the activated methylene group can be a site for developing new C-H functionalization methods.
The use of this compound in multicomponent reactions also contributes to the development of new synthetic strategies. frontiersin.org By designing novel multicomponent reactions that incorporate this compound, chemists can access new classes of compounds with high efficiency and atom economy. These new methodologies can then be applied to the synthesis of a wide range of targets, from pharmaceuticals to materials. nih.gov
Advanced Analytical Methodologies for Chemical Characterization and Quantification
Chromatographic Separation and Purity Assessment
Chromatography is a cornerstone for the separation and purity analysis of chemical compounds. Due to the structural features of methyl 2-[(2-methylphenyl)amino]acetate, which include an aromatic ring, a secondary amine, and an ester group, both high-performance liquid chromatography and gas chromatography are highly applicable.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating and quantifying non-volatile or thermally unstable compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
A typical HPLC method for a related N-methyl amino acid derivative involves a C18 (ODS-Hypersil) column. nih.gov The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with an acid modifier such as trifluoroacetic acid (TFA)) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govthermofisher.com The TFA helps to improve peak shape and resolution by suppressing the ionization of free silanol (B1196071) groups on the silica-based stationary phase and ensuring consistent protonation of the analyte. Detection is commonly performed using a UV detector, set to a wavelength where the aromatic ring of the compound absorbs strongly, such as 254 nm or a lower wavelength for higher sensitivity. nih.gov Purity is assessed by the presence of a single major peak, with the area of any impurity peaks being used to calculate the percentage purity.
Interactive Table 1: Example HPLC Conditions for Analysis of Amino Acid Derivatives
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 (ODS-Hypersil), 5 µm, 250 x 4.6 mm | Provides excellent separation for moderately polar to non-polar compounds based on hydrophobic interactions. |
| Mobile Phase | A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile | Gradient elution allows for the separation of compounds with a range of polarities. TFA acts as an ion-pairing agent to improve peak shape. nih.gov | | Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension, balancing analysis time and system pressure. thermofisher.com | | Detection | UV at 254 nm or 220 nm | The phenyl group provides strong UV absorbance for sensitive detection. | | Injection Volume | 10 µL | A typical volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. For compounds like this compound, which are amino acid derivatives, direct analysis by GC is challenging due to their polarity and low volatility. nih.gov Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form. nih.govnist.gov
Common derivatization reagents include alkyl chloroformates, such as methyl chloroformate (MCF) or ethyl chloroformate (ECF), and silylating agents like N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA). nist.govmdpi.comresearchgate.net For instance, reaction with methyl chloroformate in the presence of methanol (B129727) would derivatize the secondary amine, yielding a product suitable for GC analysis. nist.gov
Once derivatized, the compound is injected into the GC, where it is separated on a capillary column (e.g., a HP-5MS). mdpi.com The separated components then enter the mass spectrometer, which provides a mass spectrum based on the fragmentation pattern of the molecule upon electron ionization. This fragmentation pattern serves as a "fingerprint" for identification. The mass spectrum of derivatized this compound would be expected to show characteristic ions corresponding to the loss of the methoxy (B1213986) group, the cleavage of the ester, and fragments related to the 2-methylphenylamino moiety. embrapa.br
Interactive Table 2: Potential GC-MS Derivatization and Analysis Parameters
| Parameter | Condition | Purpose |
|---|---|---|
| Derivatization | Reaction with Methyl Chloroformate (MCF) / Methanol | Increases volatility and thermal stability by converting the polar amine group. nist.gov |
| GC Column | HP-5MS (or similar), 30 m x 0.25 mm x 0.25 µm | A common, robust column for a wide range of organic compounds. mdpi.comembrapa.br |
| Carrier Gas | Helium at 1 mL/min | Inert carrier gas for transporting the analyte through the column. mdpi.com |
| Oven Program | Start at 70°C, ramp to 280°C at 10°C/min | Temperature programming is used to elute compounds with different boiling points effectively. mdpi.com |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Expected Fragments | Ions related to [M-OCH3]+, [M-COOCH3]+, [C7H8N]+ | Fragmentation provides structural information for compound identification. |
Since this compound is derived from glycine (B1666218) (an achiral amino acid), it is not inherently chiral. However, if the synthesis involved a chiral precursor or if a chiral center were introduced elsewhere in the molecule, the separation of enantiomers would become critical. Chiral chromatography is the definitive method for separating enantiomers and determining enantiomeric excess (e.e.). gcms.cz
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov CSPs are often based on derivatized cyclodextrins, polysaccharides, or Pirkle-type phases. gcms.cznih.gov For amino acid derivatives, CSPs based on cyclodextrins or macrocyclic antibiotics (like teicoplanin-based CHIROBIOTIC T) have proven effective. sigmaaldrich.comsigmaaldrich.com The separation can be performed using either HPLC or GC, depending on the volatility and stability of the analyte or its derivative. sigmaaldrich.com The mobile phase composition in chiral HPLC, typically a mixture of alkanes (like hexane) and alcohols (like isopropanol), is carefully optimized to achieve baseline separation of the enantiomeric peaks. nih.gov The ratio of the peak areas then allows for the direct calculation of the enantiomeric excess.
Electrophoretic Techniques
Electrophoresis separates molecules based on their migration in an electric field. nih.gov This migration is dependent on the molecule's charge, size, and shape. cambridge.org As an amino acid derivative, this compound possesses a basic secondary amine group that can be protonated at acidic pH, giving the molecule a net positive charge.
Capillary Electrophoresis (CE) is a high-resolution electrophoretic technique that could be applied to the analysis of this compound. In a typical CE setup, a fused-silica capillary is filled with a buffer solution, and a high voltage is applied across its ends. The sample is injected and its components migrate towards the cathode or anode according to their charge-to-size ratio. nih.gov The electroosmotic flow (EOF) of the bulk buffer solution also influences the migration time. nih.gov For cationic species like a protonated form of this compound, the migration would be toward the cathode. Detection is often performed on-capillary using a UV-Vis detector. While not as common as chromatography for small molecules, electrophoresis offers an orthogonal separation mechanism that can be valuable for purity confirmation.
Spectrophotometric Quantification Methods (e.g., UV-Vis Spectroscopy)
UV-Visible (UV-Vis) spectroscopy is a simple and rapid method for quantifying compounds that contain chromophores—parts of a molecule that absorb light in the UV or visible region. The structure of this compound contains a substituted benzene (B151609) ring, which is a strong chromophore.
The UV-Vis spectrum of the compound in a suitable solvent (like methanol or ethanol) would show characteristic absorption bands. These bands arise from π→π* electronic transitions within the aromatic ring and potentially n→π* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms. researchgate.net The wavelength of maximum absorbance (λmax) can be used for qualitative identification, while the magnitude of the absorbance is used for quantification according to the Beer-Lambert Law. A related compound, 2-{[(6-{[(2-Hydroxyphenyl)methylidene]amino}-2-pyridyl)imino]-methyl}phenol, shows absorption maxima at 277 nm and 374 nm. asianpubs.org Similar absorption features would be expected for this compound. To quantify the compound, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Interactive Table 3: Expected UV-Vis Spectroscopic Data
| Parameter | Expected Value/Range | Associated Transition |
|---|---|---|
| Solvent | Methanol or Ethanol | Common polar solvents that are transparent in the UV range. |
| λmax 1 | ~200-240 nm | π→π* transition of the benzene ring. |
| λmax 2 | ~270-290 nm | π→π* transition (secondary band) of the substituted aromatic system. asianpubs.org |
| Molar Absorptivity (ε) | Concentration-dependent | Determined experimentally from a Beer-Lambert plot; reflects the probability of the electronic transition. |
Titrimetric and Elemental Analysis for Compound Purity and Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This data is used to confirm the empirical formula and is a crucial test of purity for a newly synthesized compound. For this compound (C10H13NO2), the theoretical elemental composition can be calculated precisely. The experimental values obtained from an elemental analyzer must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to confirm the compound's identity and purity. asianpubs.orgresearchgate.net
Titrimetric analysis can also be employed as a method for purity assessment. Given the basic nature of the secondary amine group, the compound can be quantified by a non-aqueous acid-base titration. The sample is dissolved in a suitable non-aqueous solvent (e.g., glacial acetic acid) and titrated with a standardized solution of a strong acid, such as perchloric acid in acetic acid. The endpoint can be detected potentiometrically or with a visual indicator. The purity of the compound is calculated based on the volume of titrant consumed.
Interactive Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass (C10H13NO2) | Theoretical Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 179.22 g/mol | 66.99% |
| Hydrogen | H | 1.008 | 179.22 g/mol | 7.31% |
| Nitrogen | N | 14.007 | 179.22 g/mol | 7.82% |
| Oxygen | O | 15.999 | 179.22 g/mol | 17.86% |
Mechanistic Investigations of Chemical Processes Involving Methyl 2 2 Methylphenyl Amino Acetate
Kinetic Studies of Reaction Rates and Orders
Kinetic studies are fundamental to understanding the mechanism of a chemical reaction by revealing the relationship between reactant concentrations and reaction rate. khanacademy.orgkhanacademy.org For reactions involving methyl 2-[(2-methylphenyl)amino]acetate, such as its synthesis via N-alkylation of 2-toluidine or its hydrolysis, determining the rate law is the first step in postulating a mechanism. psu.edunih.gov
Consider the base-catalyzed hydrolysis of an ester, a reaction analogous to the hydrolysis of this compound. The rate is often found to be dependent on the concentrations of both the ester and the base. masterorganicchemistry.comacs.org Experimental data can be collected by varying the initial concentrations of the reactants and measuring the initial reaction rate.
Table 1: Hypothetical Kinetic Data for Ester Hydrolysis
| Experiment | [Ester] (mol/L) | [Base] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 1.2 x 10⁻³ |
| 2 | 0.2 | 0.1 | 2.4 x 10⁻³ |
| 3 | 0.1 | 0.2 | 2.4 x 10⁻³ |
Isotope Effect Studies for Reaction Pathway Elucidation
The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction mechanism. libretexts.orgpkusz.edu.cn It involves replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the resulting change in the reaction rate. libretexts.org A significant change in rate (a primary KIE) suggests that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step. pkusz.edu.cn
For this compound, several KIE studies could elucidate its reaction mechanisms:
N-H/N-D Isotope Effect: In its synthesis via N-alkylation, replacing the N-H proton of 2-toluidine with deuterium (B1214612) could reveal if N-H bond cleavage is part of the rate-determining step. A significant kH/kD value (>1) would support this.
α-Deuterium Isotope Effect: In hydrolysis reactions, substituting hydrogen with deuterium on the carbon adjacent to the ester group (the α-carbon) can provide information about changes in hybridization at that carbon in the transition state. acs.org For ester hydrolysis, secondary α-deuterium KIEs are often used to distinguish between different mechanistic possibilities. acs.orgacs.org
Solvent Isotope Effect: Running the reaction in a deuterated solvent (e.g., D₂O instead of H₂O) can reveal the role of the solvent and proton transfer in the mechanism. iaea.orgepfl.ch
Table 2: Interpreting Kinetic Isotope Effects (KIE)
| KIE (kH/kD) Value | Interpretation |
| ~1 | No primary KIE; bond to isotope is not broken/formed in the rate-determining step. |
| > 2 | Normal primary KIE; indicates bond cleavage to the isotope in the rate-determining step. libretexts.org |
| < 1 | Inverse KIE; often indicates a more constrained transition state for the heavier isotope. |
For example, a small KIE observed when using a deuterated amine in an alkylation reaction might suggest that C-N bond formation, rather than N-H bond breaking, is the rate-limiting step. nih.gov Conversely, a large KIE in the deamination of primary amines strongly suggests that C-H bond cleavage is a key part of the rate-determining step. nih.gov
In Situ Spectroscopic Monitoring of Reaction Progress
In situ (in the reaction mixture) spectroscopic techniques are invaluable for monitoring the progress of a reaction in real-time without the need for sampling and quenching. youtube.com Fourier-transform infrared (FTIR) spectroscopy is particularly well-suited for this purpose. nih.govmt.com By tracking the changes in the intensity of characteristic vibrational bands, one can follow the consumption of reactants and the formation of products and intermediates. nih.govresearchgate.netyoutube.com
For a reaction involving this compound, such as its formation or hydrolysis, specific IR absorption peaks can be monitored:
Reactants: The N-H stretch of the amine (around 3400 cm⁻¹) and the C=O stretch of the esterifying agent (e.g., an acid chloride, ~1800 cm⁻¹).
Product: The C=O stretch of the product ester (around 1735 cm⁻¹) and the appearance of a secondary amine N-H stretch.
The data collected allows for the generation of concentration profiles over time, which can be used to determine reaction kinetics. youtube.comnih.gov This method provides detailed insight into reaction dynamics, including the detection of transient intermediates and the influence of changing reaction conditions like temperature or pressure. nih.govresearchgate.net
Table 3: Characteristic IR Frequencies for Monitoring Reactions of this compound
| Functional Group | Reactant/Product | Typical Wavenumber (cm⁻¹) | Change During Reaction |
| N-H Stretch (Primary Amine) | 2-Toluidine | 3450-3350 | Decrease |
| C=O Stretch (Ester) | This compound | ~1735 | Increase (synthesis) / Decrease (hydrolysis) |
| N-H Bend (Secondary Amine) | This compound | ~1550 | Increase (synthesis) / Decrease (hydrolysis) |
| C-O Stretch (Ester) | This compound | 1300-1000 | Increase (synthesis) / Decrease (hydrolysis) |
Other techniques like Raman spectroscopy and NMR can also be used for in-situ monitoring, providing complementary information. open-raman.org
Role of Catalysts and Additives in Reaction Efficiency and Selectivity
Catalysts play a critical role in many chemical processes by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed. youtube.com For reactions involving this compound, both its synthesis and hydrolysis can be significantly influenced by catalysts.
Synthesis: The N-alkylation of anilines or the N-arylation of amino acid esters often requires a catalyst. researchgate.netnih.gov Palladium-based catalysts are widely used for C-N cross-coupling reactions to form N-aryl amines. cdnsciencepub.comacs.orgnih.govnih.gov Nickel catalysts have also emerged as a more cost-effective alternative. cdnsciencepub.com For N-alkylation using alcohols, manganese or ruthenium pincer complexes have proven effective. nih.govresearchgate.net The choice of catalyst and ligands is crucial for achieving high yield and selectivity, and for preventing side reactions like over-alkylation. psu.edunih.govnih.gov
Hydrolysis: The hydrolysis of esters is notoriously slow but can be catalyzed by either acids or bases. libretexts.org Acid catalysis involves protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. researchgate.netniscpr.res.inyoutube.com Base-promoted hydrolysis (saponification) uses a strong nucleophile, the hydroxide (B78521) ion, which directly attacks the carbonyl carbon. masterorganicchemistry.comlibretexts.org
Additives can also enhance reaction efficiency. In palladium-catalyzed cross-coupling, the choice of base is critical and can dramatically affect the outcome. cdnsciencepub.com In some cases, ionic liquids have been shown to accelerate the rate of ester hydrolysis compared to using acids alone. google.com
Table 4: Effect of Catalysts on a Hypothetical N-Alkylation Reaction
| Catalyst | Reaction Time (h) | Yield (%) |
| None | 24 | < 5 |
| Pd(OAc)₂ / Ligand | 8 | 85 |
| NiCl₂(dppp) | 12 | 78 |
| Mn-Pincer Complex | 6 | 92 |
Emerging Research Directions and Future Perspectives in Methyl 2 2 Methylphenyl Amino Acetate Chemistry
Exploration of Novel and Efficient Synthetic Pathways
The development of new and improved methods for the synthesis of N-aryl glycine (B1666218) esters is a cornerstone of advancing their application. Traditional methods often involve multi-step procedures with drawbacks such as harsh reaction conditions and the generation of significant waste. nih.gov Consequently, a major research thrust is the design of more streamlined and environmentally benign synthetic routes.
One-pot procedures are gaining prominence for their efficiency. For instance, a mild and efficient one-pot synthesis of substituted N-aryl glycines has been developed from 2-chloro-N-aryl acetamides. nih.gov This method proceeds through an intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved to yield the desired N-aryl glycine derivative in high yields. nih.gov This approach is notable for its tolerance of both electron-donating and electron-withdrawing substituents on the aromatic ring. nih.gov
Another innovative approach involves the electrochemical functionalization of N-arylglycine esters. nih.gov An efficient electrocatalytic cross-dehydrogenative coupling of arylglycine esters with C-H nucleophiles has been demonstrated, utilizing n-Bu4NI as a simple and inexpensive redox catalyst. nih.gov This method avoids the use of transition metals and stoichiometric oxidants, presenting a greener alternative to conventional cross-coupling reactions. nih.gov The reaction proceeds in an undivided cell under constant current, highlighting its potential for scalable and sustainable synthesis. nih.gov
Furthermore, the direct esterification of N-aryl glycine amino acids using reagents like trimethylchlorosilane (TMSCl) in methanol (B129727) offers a convenient and high-yielding route to the corresponding methyl esters. nih.govresearchgate.net This method is compatible with a wide range of amino acids, including aromatic and aliphatic variants, and proceeds under mild, room temperature conditions. nih.govresearchgate.net
| Synthetic Method | Key Features | Reactants | Reference |
| One-pot from 2-chloro-N-aryl acetamides | High yields, mild conditions, broad substrate scope | 2-chloro-N-aryl acetamides, CuCl2·2H2O, KOH | nih.gov |
| Electrocatalytic C-C coupling | Metal-free, environmentally benign | N-arylglycine esters, C-H nucleophiles, n-Bu4NI | nih.gov |
| Direct esterification | Convenient, mild, good to excellent yields | N-aryl glycines, methanol, TMSCl | nih.govresearchgate.net |
Design and Discovery of New Catalytic Transformations
The reactivity of the α-C-H bond in N-aryl glycine esters makes them ideal substrates for a variety of catalytic transformations, enabling the synthesis of complex and valuable molecules. mdpi.com A significant area of research is the development of novel catalytic systems for the functionalization of this position.
Visible-light photoredox catalysis has emerged as a powerful tool for C-H bond functionalization. mdpi.com Researchers have successfully employed visible-light-driven reactions to achieve α-C(sp3)–C bond formation in glycine derivatives. mdpi.com For example, the combination of a photocatalyst and a metal catalyst has enabled the aerobic oxidative coupling of N-aryl glycine esters with various nucleophiles. nih.govmdpi.com In one instance, a Ce(OTf)3 catalyst has been shown to act as both a photocatalyst and a Lewis acid to facilitate the dehydrogenative coupling of glycine esters with electron-rich phenyl amines. mdpi.com
Palladium-catalyzed cross-coupling reactions have also been extensively explored. A notable development is the enantioselective C-H arylation of N-aryl glycine esters with arylboronic acids using a chiral Pd(II) catalyst. rsc.org This method successfully integrates direct C-H oxidation with asymmetric arylation, providing chiral α-amino acid derivatives with excellent enantioselectivity. rsc.org
Furthermore, organocatalysis offers a metal-free alternative for these transformations. The organocatalytic asymmetric transfer hydrogenation of N-alkyl arylimino esters has been reported, providing direct access to N-alkylated arylglycine esters with high yields and enantiomeric ratios. whiterose.ac.uk This method is tolerant of a diverse range of functional groups, making it a valuable tool for the synthesis of complex molecules and pharmaceutical intermediates. whiterose.ac.uk
| Catalytic Transformation | Catalyst System | Key Outcome | Reference |
| Visible-light photoredox C-H functionalization | Photocatalyst (e.g., Ru(bpy)3Cl2) + Metal catalyst (e.g., Cu(OTf)2) | α-C(sp3)–C bond formation | nih.govmdpi.com |
| Enantioselective C-H arylation | Chiral Pd(II) catalyst | Synthesis of chiral α-amino acid derivatives | rsc.org |
| Asymmetric transfer hydrogenation | Organocatalyst (e.g., Brønsted acid) | Direct synthesis of N-alkyl arylglycines | whiterose.ac.uk |
Integration into Continuous Flow Chemistry and Automated Synthesis
The integration of synthetic methods for N-aryl glycine esters into continuous flow chemistry and automated synthesis platforms represents a significant step towards more efficient, scalable, and safer chemical manufacturing. Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. nih.gov
While specific studies on the continuous flow synthesis of methyl 2-[(2-methylphenyl)amino]acetate are not yet widely reported, the methodologies developed for related compounds, such as glycine methyl ester hydrochloride, demonstrate the potential of this technology. patsnap.com A continuous synthesis method for glycine methyl ester hydrochloride has been developed to address the limitations of batch production, such as long reaction cycles and low equipment utilization. patsnap.com This process involves the continuous feeding of reactants into a reactor, leading to improved product yield and quality. patsnap.com
The principles of flow chemistry are also being applied to more complex transformations involving glycine derivatives. For example, the synthesis of C-glycosyl compounds, which share structural similarities with functionalized glycine esters, has been successfully achieved using continuous flow processing. nih.gov These examples underscore the feasibility of adapting the synthesis and functionalization of N-aryl glycine esters to continuous flow systems. The development of such processes would be highly beneficial for industrial applications, enabling on-demand production and facile optimization of reaction conditions.
Development of Next-Generation Chemical Building Blocks and Synthons
N-aryl glycine esters, including This compound , are valuable synthons for the construction of more complex and biologically relevant molecules. Their inherent functionality allows them to serve as precursors to a wide array of chemical entities, particularly unnatural amino acids and peptidomimetics. researchgate.netnih.gov
The arylation of glycine synthons is a key strategy for accessing arylglycines, which are important pharmacophores found in numerous top-selling drugs. researchgate.net Palladium-catalyzed coupling reactions have been instrumental in this regard, enabling the synthesis of N-aryl amino acid esters that can be further elaborated. nih.gov For instance, N-arylations of amino acid tert-butyl esters have been reported, yielding building blocks for the synthesis of electron-rich N-aryl peptides. nih.gov
Moreover, N-aryl glycines act as versatile precursors for the generation of iminium ions, which can then undergo nucleophilic attack to form a variety of substituted amino acid derivatives. nih.gov This reactivity is harnessed in various C-C bond-forming reactions, expanding the chemical space accessible from these simple starting materials. The development of new catalytic methods for the asymmetric functionalization of N-aryl glycine esters continues to be a major focus, as it provides access to chiral building blocks that are in high demand in the pharmaceutical and agrochemical industries. rsc.orgcore.ac.uk
Advanced Studies in Materials Science Applications (e.g., Functional Polymers via Ester/Amine Groups)
The unique combination of an aromatic amine and an ester group in N-aryl glycine derivatives makes them intriguing candidates for applications in materials science, particularly in the design of functional polymers. The amine and ester functionalities can be leveraged for polymerization reactions or for post-polymerization modification, imparting specific properties to the resulting materials.
Recent research has demonstrated that N-aryl glycines can act as versatile initiators for various types of polymerization reactions. rsc.orgresearchgate.net For example, N-aryl glycine-based initiators have been synthesized and shown to trigger both thermal- and light-induced polymerizations. rsc.orgresearchgate.net These initiators can function as monocomponent photoinitiators or be incorporated into multicomponent systems for free radical or cationic crosslinked photopolymerization. rsc.orgresearchgate.net This capability is highly valuable for the fabrication of high-performance polymer materials and coatings.
The presence of the N-aryl group can also contribute to the photophysical properties of the resulting polymers, opening up possibilities for applications in areas such as organic electronics and sensor technology. Furthermore, the ester group provides a handle for further functionalization, allowing for the tuning of polymer properties such as solubility, thermal stability, and mechanical strength. The exploration of This compound and its analogues as monomers or initiators in polymer chemistry is a promising avenue for future research, with the potential to lead to the development of novel materials with tailored functionalities.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare methyl 2-[(2-methylphenyl)amino]acetate, and what intermediates are critical?
This compound is typically synthesized via multi-step routes involving esterification and nucleophilic substitution. A common approach includes:
- Step 1 : Condensation of 2-methylaniline with chloroacetyl chloride to form 2-[(2-methylphenyl)amino]acetyl chloride.
- Step 2 : Esterification with methanol under basic conditions (e.g., NaHCO₃) to yield the final product.
Key intermediates include the chloroacetyl derivative, which requires strict temperature control (0–5°C) to prevent side reactions .
Advanced: How can reaction conditions be optimized to improve the yield and purity of this compound?
Yield optimization involves:
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to accelerate esterification.
- Solvent choice : Polar aprotic solvents like THF enhance reaction homogeneity.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted aniline and oligomeric byproducts. Purity ≥98% is achievable with iterative recrystallization from ether/hexane mixtures .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Confirm the ester methyl group (δ ~3.7 ppm) and aromatic protons (δ 6.8–7.2 ppm).
- IR Spectroscopy : Identify carbonyl (C=O, ~1740 cm⁻¹) and N–H stretches (~3300 cm⁻¹).
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 193 [M]⁺ and fragmentation patterns validate the structure .
Advanced: How does X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?
Single-crystal X-ray diffraction reveals:
- Dihedral angles : The 2-methylphenyl and acetate groups exhibit a near-planar arrangement (4.4° deviation), stabilizing the molecule via intramolecular H-bonding.
- Intermolecular interactions : Weak C–H···O hydrogen bonds (2.6–2.8 Å) between the ester carbonyl and adjacent aromatic protons drive crystal packing .
Basic: What storage conditions ensure the long-term stability of this compound?
Store at -20°C in airtight, amber vials under inert gas (N₂/Ar). Stability studies show no degradation for ≥5 years when protected from moisture and light .
Advanced: How do computational models predict the physicochemical properties of this compound?
- DFT calculations : Predict optimized geometry, electrostatic potential surfaces, and HOMO-LUMO gaps (e.g., using Gaussian 09 with B3LYP/6-311G** basis set).
- Solubility/logP : ACD/Labs Percepta estimates logP ≈ 2.1, indicating moderate hydrophobicity suitable for organic-phase reactions .
Basic: What analytical methods validate the purity of this compound?
- HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) with UV detection (254 nm).
- Elemental Analysis : Confirm C, H, N composition within ±0.3% of theoretical values.
- TLC : Rf ≈ 0.5 (silica, hexane:ethyl acetate 3:1) ensures absence of impurities .
Advanced: What strategies mitigate byproduct formation during synthesis?
- Temperature control : Maintain <10°C during chloroacetyl chloride addition to suppress diacylation.
- Stoichiometric precision : Use a 10% excess of 2-methylaniline to drive the reaction to completion.
- In situ monitoring : ReactIR tracks intermediate formation and guides quenching timing .
Basic: What role does this compound play in medicinal chemistry research?
It serves as a precursor for bioactive molecules, including:
- Fungicide intermediates : Key to synthesizing kresoxim-methyl, a strobilurin-class agrochemical .
- Drug delivery systems : Ester groups enable prodrug strategies via hydrolytic activation .
Advanced: How can reaction mechanisms be probed using kinetic and isotopic labeling studies?
- Kinetic isotope effects (KIE) : Deuterated methanol (CD₃OD) in esterification reveals rate-limiting steps.
- ¹⁸O Labeling : Traces oxygen exchange in the carbonyl group to confirm nucleophilic acyl substitution pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
